
4-Methylcyclohexane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcyclohexane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a cyclohexane ring substituted with a methyl group and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylcyclohexane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, resulting in the formation of the sulfonamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of sodium sulfinates and amines. This method is efficient and provides high yields of the desired sulfonamide product . The reaction is mediated by ammonium iodide (NH4I), which facilitates the coupling of the sulfinates and amines under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylcyclohexane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the sulfonamide group, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methylcyclohexane-1-sulfonamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Methylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism makes sulfonamides effective antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine for treating bacterial infections.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Uniqueness
4-Methylcyclohexane-1-sulfonamide is unique due to its specific structural features, including the cyclohexane ring and the methyl group. These features contribute to its distinct chemical reactivity and potential applications in various fields. Compared to other sulfonamides, it may offer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1249699-11-3 |
|---|---|
Molekularformel |
C7H15NO2S |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
4-methylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
GWRYNBJTZAHSDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
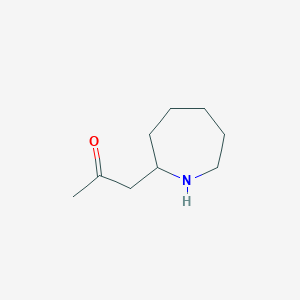
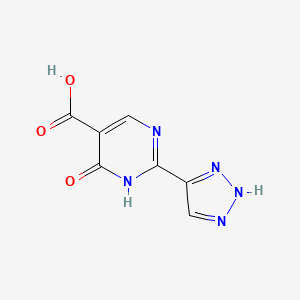

![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
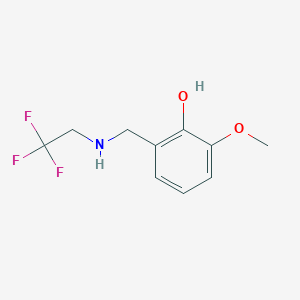
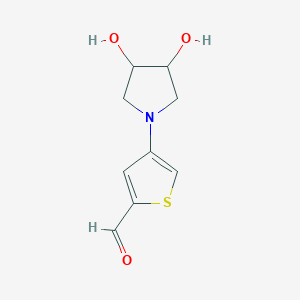
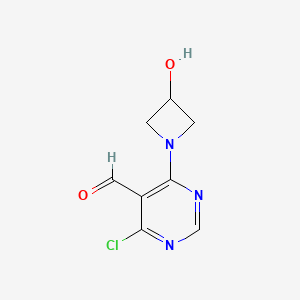
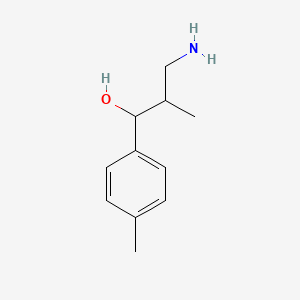

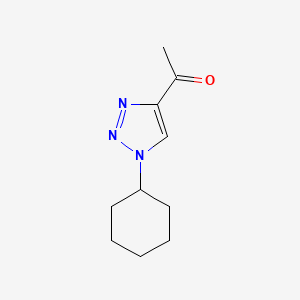
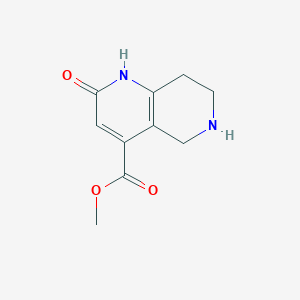
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)

